Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate
CAS No.:
Cat. No.: VC13631132
Molecular Formula: C12H20N2O4
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O4 |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | tert-butyl N-[1-(methoxymethylamino)-1-oxopent-4-yn-2-yl]carbamate |
| Standard InChI | InChI=1S/C12H20N2O4/c1-6-7-9(10(15)13-8-17-5)14-11(16)18-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,13,15)(H,14,16) |
| Standard InChI Key | ZCOHIHYFEKCISE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC#C)C(=O)NCOC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC#C)C(=O)NCOC |
Introduction
Synthesis and Preparation
Carbamates, in general, are synthesized using protecting groups for amines, such as the tert-butyloxycarbonyl (Boc) group. This group can be installed on the amine nitrogen under mild conditions and removed with strong acid or heat. The synthesis of specific carbamate derivatives often involves similar methods, but detailed procedures for tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate are not available.
Biological Activity and Applications
While specific biological activity data for tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate is lacking, related carbamate compounds have shown significant biological activity. For instance, (S)-tert-butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate exhibits potential as a peptidomimetic inhibitor, particularly in antiviral applications by inhibiting proteases like TMPRSS2.
Comparison with Related Compounds
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